(S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 334.64 g/mol. This compound belongs to the class of carbamates, which are esters derived from carbamic acid. The structure features a tert-butyl group attached to an ethyl chain, which is further substituted with a 2-bromo-4-chlorophenyl moiety. The presence of halogen atoms, specifically bromine and chlorine, enhances the compound's lipophilicity and potential biological interactions, making it of interest in medicinal chemistry and agrochemical applications.
While specific biological activities for (S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Carbamates are generally known for their roles as insecticides, herbicides, and pharmaceuticals. The halogen substituents in this compound may enhance its biological activity by increasing binding affinity to biological targets, such as enzymes and receptors involved in metabolic pathways .
The synthesis of (S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate typically involves several steps:
(S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate has potential applications across various fields:
Interaction studies involving (S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate typically focus on its binding affinity to biological receptors or enzymes. Such studies elucidate its mechanism of action and potential side effects when used in pharmaceutical contexts. Specific interactions may include:
Several compounds share structural similarities with (S)-tert-Butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Structural Features | Similarity |
---|---|---|---|
(R)-tert-Butyl 1-(4-bromophenyl)ethylcarbamate | 578729-21-2 | Different halogen position | 0.80 |
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate | 147353-95-5 | Hydroxy substitution | 0.76 |
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate | 214973-83-8 | Variation in alkane chain | 0.96 |
(R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | 1187932-25-7 | Different bromine position | 0.98 |
(S)-N-Boc-1-(3-bromophenyl)ethylamine | 477312-85-9 | N-Boc protection on amine | 0.98 |
These compounds illustrate variations in halogen positioning and additional functional groups, which can significantly affect their biological activity and applications. The unique substitution pattern on (S)-tert-butyl 1-(2-bromo-4-chlorophenyl)ethylcarbamate contributes to its distinct reactivity profile compared to other similar carbamates .